6-(3-Chloro-2-methylphenyl)picolinic acid
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Overview
Description
6-(3-Chloro-2-methylphenyl)picolinic acid is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the picolinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chloro-2-methylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chloro-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt various cellular processes, including viral replication and protein synthesis . The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Picolinic acid: A simpler derivative without the chloro and methyl groups.
Nicotinic acid: Another pyridinecarboxylic acid with different substitution patterns.
Isonicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Uniqueness: 6-(3-Chloro-2-methylphenyl)picolinic acid is unique due to the presence of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to form metal complexes and interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-9(4-2-5-10(8)14)11-6-3-7-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLKMVLNBOKNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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